molecular formula C13H14ClF3N4O B6983320 2-chloro-N-[1-[3-(3,3,3-trifluoropropyl)-1,2,4-oxadiazol-5-yl]propyl]pyridin-3-amine

2-chloro-N-[1-[3-(3,3,3-trifluoropropyl)-1,2,4-oxadiazol-5-yl]propyl]pyridin-3-amine

Cat. No.: B6983320
M. Wt: 334.72 g/mol
InChI Key: BCPKRDGKWVSVNS-UHFFFAOYSA-N
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Description

2-chloro-N-[1-[3-(3,3,3-trifluoropropyl)-1,2,4-oxadiazol-5-yl]propyl]pyridin-3-amine is a synthetic compound known for its diverse applications in research and industry

Properties

IUPAC Name

2-chloro-N-[1-[3-(3,3,3-trifluoropropyl)-1,2,4-oxadiazol-5-yl]propyl]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClF3N4O/c1-2-8(19-9-4-3-7-18-11(9)14)12-20-10(21-22-12)5-6-13(15,16)17/h3-4,7-8,19H,2,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCPKRDGKWVSVNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC(=NO1)CCC(F)(F)F)NC2=C(N=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Synthesizing 2-chloro-N-[1-[3-(3,3,3-trifluoropropyl)-1,2,4-oxadiazol-5-yl]propyl]pyridin-3-amine typically involves multi-step reactions. Here's a possible synthetic route:

  • Formation of the Oxadiazole Ring: : Starting with a suitable precursor like an acyl hydrazide, the oxadiazole ring is formed through cyclization.

  • Introduction of the 3,3,3-trifluoropropyl Group: : The trifluoropropyl group can be introduced through nucleophilic substitution reactions.

  • Formation of the Pyridine Derivative: : Using halogenated pyridine, the desired substitution on the pyridine ring can be achieved.

  • Coupling Reactions: : Finally, the various components are coupled together under controlled conditions, often using catalysts to ensure specificity and yield.

Industrial Production Methods

Industrial production may differ slightly, often emphasizing scalability and cost-efficiency:

  • Bulk Chemical Reactions: : Large-scale reactors handle the chemical reactions, ensuring consistent quality and yield.

  • Optimization of Reaction Conditions: : Factors such as temperature, pressure, and concentration of reactants are optimized.

  • Purification: : Advanced purification techniques, like chromatography and crystallization, are used to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : The compound can undergo oxidation reactions, potentially altering its functional groups.

  • Reduction: : Specific conditions can reduce certain parts of the molecule, impacting its overall structure and properties.

  • Substitution: : Both electrophilic and nucleophilic substitution reactions can modify the compound.

Common Reagents and Conditions

  • Oxidizing Agents: : Examples include potassium permanganate or hydrogen peroxide.

  • Reducing Agents: : Commonly used agents like sodium borohydride or lithium aluminum hydride.

  • Substitution Reagents: : Various halogenating agents or nucleophiles are used, depending on the desired modification.

Major Products Formed

The major products of these reactions are typically derivatives of the original compound, with specific changes in functional groups or overall molecular structure.

Scientific Research Applications

Chemistry

  • Synthesis of Novel Compounds: : The compound is used as a starting material for synthesizing new chemical entities.

  • Catalysis: : It can act as a catalyst in certain chemical reactions.

Biology

  • Biochemical Research: : Used to study enzyme interactions and biochemical pathways.

  • Cell Signaling: : Its effects on cellular signaling mechanisms are explored.

Medicine

  • Pharmaceutical Development: : Investigated for potential therapeutic applications.

  • Drug Delivery: : As a component in drug delivery systems.

Industry

  • Materials Science: : Incorporated into new materials with specialized properties.

  • Agriculture: : Explored for potential use in agricultural chemicals.

Mechanism of Action

2-chloro-N-[1-[3-(3,3,3-trifluoropropyl)-1,2,4-oxadiazol-5-yl]propyl]pyridin-3-amine exerts its effects through interactions with specific molecular targets. Its mechanism of action often involves binding to active sites on enzymes or receptors, altering their activity. This can trigger various downstream effects, influencing biochemical pathways.

Comparison with Similar Compounds

When comparing 2-chloro-N-[1-[3-(3,3,3-trifluoropropyl)-1,2,4-oxadiazol-5-yl]propyl]pyridin-3-amine with similar compounds, its unique structure offers distinct advantages:

  • Enhanced Stability: : The trifluoropropyl group contributes to the compound's stability.

  • Versatile Reactivity: : Its diverse functional groups enable a wide range of chemical reactions.

List of Similar Compounds

  • 2-chloro-N-[1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]propyl]pyridin-3-amine

  • 2-chloro-N-[1-[3-(3,3,3-trifluoropropyl)-1,2,4-thiadiazol-5-yl]propyl]pyridin-3-amine

  • 2-chloro-N-[1-[3-(3,3,3-trifluoropropyl)-1,2,4-oxadiazol-5-yl]ethyl]pyridin-3-amine

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